molecular formula C21H24N4O2 B1217074 Pelanserin CAS No. 2208-51-7

Pelanserin

Cat. No. B1217074
CAS RN: 2208-51-7
M. Wt: 364.4 g/mol
InChI Key: WPKPLSFHHBBLRY-UHFFFAOYSA-N
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Description

Pelanserin is a chemical compound that acts as an antagonist of the 5-HT2 and α1-adrenergic receptors . It has a molecular formula of C21H24N4O2 .


Synthesis Analysis

A novel, efficient, and scalable CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione was developed by simple cyclization of 2-aminobenzonitrile (ABN) with DMF in water as a solvent .


Molecular Structure Analysis

The molecular structure of Pelanserin includes a n-propyl chain that links the quinazoline dione heterocycle and the phenylpiperazine group. The benzene ring is equatorially located and the piperazine ring has the expected chair conformation .


Physical And Chemical Properties Analysis

Pelanserin has a molecular weight of 364.4 g/mol . It has a density of 1.2±0.1 g/cm3, a molar refractivity of 103.0±0.3 cm3, and a molar volume of 299.2±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Pelanserin in Drug Formulation

Pelanserin, a weakly basic experimental drug with a short half-life, has been investigated for its potential in controlled drug release formulations. Studies have explored its release profile when combined with hydroxypropyl methylcellulose (HPMC) and citric acid in matrix tablets. This research aimed to establish a system for the gradual release of Pelanserin. The study found that varying concentrations of citric acid and HPMC affected the drug's dissolution rates, indicating a potential for tailoring the release profile of Pelanserin for therapeutic use (Espinoza, Hong, & Villafuerte, 2000).

Pelanserin's Cardiovascular Effects

Pelanserin has been identified as a potent 5-HT2 receptor antagonist with additional alpha 1-adrenoceptor blocking properties. This dual action suggests its potential in managing cardiovascular diseases, particularly hypertension. In vitro studies on rat arterial rings demonstrated Pelanserin's ability to competitively antagonize alpha 1-adrenoceptor-mediated contractions, indicating its potential application in blood pressure control (Villalobos-Molina, Ibarra, & Hong, 1995).

Pelanserin's Antihypertensive Properties

Pelanserin has been evaluated for its antihypertensive effects in animal models. In renal hypertensive dogs, repetitive administration of Pelanserin showed promising pharmacokinetic and pharmacodynamic profiles. The study observed a gradual reduction in blood pressure, reaching a maximum at 15 days, suggesting its potential therapeutic usefulness in treating hypertension (Flores-Murrieta, Castañeda-Hernández, & Hong, 1992).

Pelanserin in Pharmacokinetics Research

Research on Pelanserin's pharmacokinetics in normotensive and hypertensive dogs revealed insights into its absorption, bioavailability, and antihypertensive effect. The study suggested that Pelanserin's effects could involve mechanisms beyond peripheral action, possibly including the central nervous system. This research contributes to understanding the pharmacokinetic and pharmacodynamic characteristics of Pelanserin, especially in the context of arterial hypertension treatment (Flores Murrieta, Castañeda Hernández, & Hong, 1990).

Safety And Hazards

The safety and hazards of Pelanserin are not well-documented in the literature. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of Pelanserin .

properties

IUPAC Name

3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKPLSFHHBBLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42877-18-9 (mono-hydrochloride)
Record name Pelanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60176578
Record name Pelanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelanserin

CAS RN

2208-51-7
Record name Pelanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SNR96E409
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,570
Citations
R Espinoza, E Hong, L Villafuerte - International journal of pharmaceutics, 2000 - Elsevier
Pelanserin is a weakly basic experimental drug with a short half-life and a … of pelanserin at pH 7.4. Individually calculated dissolution curves showed experimental 8 h pelanserin …
Number of citations: 99 www.sciencedirect.com
R Villalobos-Molina, M Ibarra, E Hong - European journal of pharmacology, 1995 - Elsevier
… antagonized by pelanserin, pA 2 values for pelanserin were in the 7.67-… pelanserin displays al-adrenoceptor blocking properties. The ability of the 5-HT 2 receptor antagonist pelanserin …
Number of citations: 10 www.sciencedirect.com
R Espinoza-Ramos, L Villafuerte-Robles - Pharmaceutica Acta Helvetiae, 1999 - Elsevier
… of pelanserin. This could be accounted for by the conversion, total or partial, of pelanserin hydrochloride to the less soluble pelanserin … diffusion rate of pelanserin through the gel barrier. …
Number of citations: 25 www.sciencedirect.com
R Villalobos‐Molina, C Castillo… - Drug development …, 1991 - Wiley Online Library
… Our results also indicate that pelanserin and indorenate exert their effects by acting at the level of serotonin receptors. Pelanserin is a potent 5-HT2 antagonist, and indorenate is a 5-HT, …
Number of citations: 7 onlinelibrary.wiley.com
FJ Flores-Murrieta, G Castañeda-Hernández… - Arzneimittel …, 1992 - europepmc.org
… After the first dose, pelanserin was absorbed reaching a Cmax value of 39.6 +/- 9.01 ng/ml … of pelanserin. Pharmacokinetic parameters calculated after the 47th dose of pelanserin were …
Number of citations: 4 europepmc.org
G Aguirre Hernández, R Somanathan… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C21H24N4O2, is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist. The n-propyl chain links the quinazolinedione heterocycle and the phenylpiperazine …
Number of citations: 1 scripts.iucr.org
R Espinoza-Ramos… - Revista de la Sociedad …, 2003 - scielo.org.mx
… to the differences in pelanserin dissolved after 8 h. Matrices with 200 mg HPMC / tablet, obtained by wet granulation, show greater amounts of pelanserin dissolved than those obtained …
Number of citations: 5 www.scielo.org.mx
FJ Flores-Murrieta, E Hong… - … of Chromatography B …, 1988 - Elsevier
… This paper describes a sensitive assay for pelanserin in plasma and the verification … pelanserin concentrations higher than 91.2 ng/ml were assayed, it was observed that the pelanserin …
Number of citations: 3 www.sciencedirect.com
FM FJ, E Hong - Archivos del Instituto de Cardiologia de Mexico, 1990 - europepmc.org
… of pelanserin resulted in a significant antihypertensive effect that was not followed by tachycardia. Pelanserin … The pharmacokinetic and pharmacodynamic profiles of pelanserin allow to …
Number of citations: 2 europepmc.org
FJ Flores-Murrieta, G Castañeda-Hernández… - … of Chromatography B …, 1990 - Elsevier
… have shown that pelanserin produces a … pelanserin yields a high-current response when assayed by this method [ 51. This paper describes a procedure for the detection of pelanserin in …
Number of citations: 5 www.sciencedirect.com

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